tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside

描述

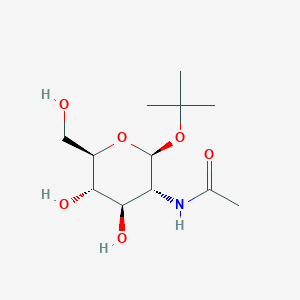

tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside: is a fascinating compound that finds profound utility in the biomedical sphere. This compound is a derivative of glucose, specifically modified to include an acetamido group and a tert-butyl group. Its molecular formula is C12H23NO6, and it has a molecular weight of 277.31 g/mol.

作用机制

Target of Action

tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a fascinating compound that finds profound utility in the ever-evolving biomedical sphere . It showcases extraordinary characteristics with its powerful antimicrobial attributes, rendering it an efficacious contender in the battle against bacterial infections . Notably, it exhibits exceptional potency against notorious strains like Staphylococcus aureus and Escherichia coli .

Mode of Action

The compound’s multifaceted characteristics empower its deployment in synthesizing glycosyl conjugates and glycosaminoglycans These are pivotal agents in orchestrating intricate biological processes

Result of Action

The compound’s antimicrobial attributes make it a potent agent against bacterial infections . It has shown exceptional potency against strains like Staphylococcus aureus and Escherichia coli , indicating its potential in combating these bacterial infections.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the protection of hydroxyl groups in glucose, followed by the introduction of the acetamido group. The tert-butyl group is then added to the molecule. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves stringent quality control measures to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to prevent contamination.

化学反应分析

Types of Reactions: tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The acetamido and tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

科学研究应用

Chemistry

- Synthesis of Glycosyl Conjugates : The compound is pivotal in synthesizing glycosyl conjugates, which are essential for studying carbohydrate interactions and developing glycosylated drugs. Its ability to undergo specific chemical reactions, such as oxidation and substitution, allows for the modification of glycosides to tailor their properties for desired applications .

- Glycosaminoglycans Production : It serves as a building block for glycosaminoglycans, which play crucial roles in biological processes, including cell signaling and molecular recognition.

Biology

- Carbohydrate-Protein Interactions : Researchers utilize this compound to investigate carbohydrate-protein interactions, which are fundamental in various biological processes. Understanding these interactions can lead to advancements in drug design and development .

- Enzyme Mechanisms : The compound is also employed in studying enzyme mechanisms, particularly those involving glycosylation processes. This research can help elucidate the roles of enzymes in metabolism and disease.

Medicine

- Drug Delivery Systems : tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside is explored for its potential in drug delivery systems. Its hydrophobic characteristics can enhance the solubility and bioavailability of poorly soluble drugs, making it a valuable component in pharmaceutical formulations .

- Development of Antimicrobial Agents : The compound exhibits antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics or adjuvants to enhance the efficacy of existing antimicrobial therapies.

Industrial Applications

- Production of Specialty Chemicals : In industrial settings, this compound is utilized as an intermediate in the synthesis of various specialty chemicals, contributing to the development of products across multiple sectors, including cosmetics and food additives.

Case Study 1: Antimicrobial Activity Assessment

A study highlighted the antimicrobial efficacy of tert-butyl 2-acetamido-2-deoxy-β-D-glucopyranoside against common bacterial strains. The compound was tested in vitro against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at low concentrations. This finding suggests its potential as a novel antimicrobial agent or as an adjunct to existing antibiotics .

Case Study 2: Drug Delivery Enhancement

Research focused on incorporating tert-butyl 2-acetamido-2-deoxy-β-D-glucopyranoside into liposomal formulations aimed at improving the delivery of poorly soluble anticancer drugs. The results indicated enhanced solubility and bioavailability when this compound was included in the formulation, leading to increased therapeutic efficacy in preclinical models .

相似化合物的比较

N-Acetylglucosamine: Similar in structure but lacks the tert-butyl group.

Methyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Similar but has a methyl group instead of a tert-butyl group.

Uniqueness: tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to the presence of the tert-butyl group, which provides increased stability and hydrophobicity compared to its similar compounds. This makes it particularly useful in applications where these properties are advantageous .

生物活性

tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a synthetic glycoside that has garnered attention for its biological activities, particularly in the fields of biomedicine and organic synthesis. Its unique structure, featuring a tert-butyl group and an acetamido moiety, contributes to its potential applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₃N₁O₆

- Molecular Weight : Approximately 379.5 Da

- Structure : The compound consists of a β-D-glucopyranoside backbone modified with a tert-butyl and an acetamido group.

The biological activity of tert-butyl 2-acetamido-2-deoxy-β-D-glucopyranoside primarily involves its interaction with various enzymes and cellular pathways:

- Target Enzymes : The compound acts on glycosidases, particularly β-hexosaminidase, which hydrolyzes glycosidic bonds in carbohydrates. By mimicking natural substrates, it can serve as both a substrate and an inhibitor for these enzymes.

- Biochemical Pathways : It influences pathways related to glycoprotein processing and cell signaling. The compound modulates the activity of glycosyltransferases, affecting the glycosylation patterns of proteins and lipids.

Biological Activities

Research indicates several notable biological activities associated with tert-butyl 2-acetamido-2-deoxy-β-D-glucopyranoside:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. It has shown effectiveness in inhibiting the growth of certain bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

- Inhibition of Glycosidases : The compound has been identified as a competitive inhibitor of β-N-acetylhexosaminidases and β-N-acetylglucosaminidases, which play critical roles in carbohydrate metabolism .

- Cellular Effects : It affects cellular processes such as gene expression and metabolism by altering enzyme activities involved in these pathways. For example, it can modulate signaling pathways that are crucial for cell growth and differentiation.

Case Studies

Several studies have investigated the biological effects of tert-butyl 2-acetamido-2-deoxy-β-D-glucopyranoside:

- Study on Antimicrobial Activity : A study demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these pathogens. The mechanism was attributed to its ability to disrupt cell wall synthesis in bacteria and inhibit fungal growth through enzyme inhibition .

- Glycosidase Inhibition Study : In vitro experiments showed that tert-butyl 2-acetamido-2-deoxy-β-D-glucopyranoside effectively inhibited β-N-acetylhexosaminidases with IC50 values indicating strong binding affinity. This property suggests its utility in studying enzyme kinetics and substrate specificity in carbohydrate metabolism research .

Data Tables

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2-methylpropan-2-yl)oxy]oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO6/c1-6(15)13-8-10(17)9(16)7(5-14)18-11(8)19-12(2,3)4/h7-11,14,16-17H,5H2,1-4H3,(H,13,15)/t7-,8-,9-,10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQDIFJAITZUPX-ILAIQSSSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(C)(C)C)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(C)(C)C)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。